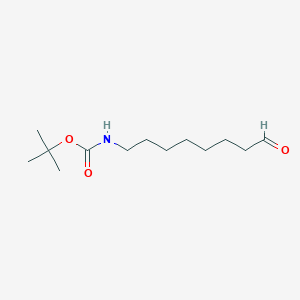

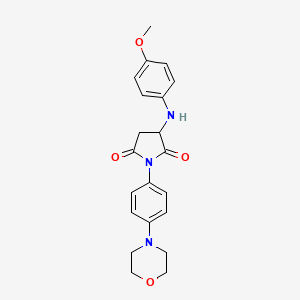

![molecular formula C14H11N3O3S2 B2357157 3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-67-8](/img/structure/B2357157.png)

3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that belongs to the class of thieno[2,3-d]pyrimidinones . Thieno[2,3-d]pyrimidinones are important pharmacophores that have been synthesized and evaluated for various biological activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidinones involves several steps. For instance, a mixture of 3-amino-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one and pyridine in CH2Cl2 was reacted with benzenesulfonyl chloride in CH2Cl2. The resulting mixture was stirred at room temperature for 12 hours .Molecular Structure Analysis

The molecular structure of “3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is characterized by the presence of a thieno[2,3-d]pyrimidinone core . This core is a tricyclic structure that includes a thieno ring fused with a pyrimidinone ring .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidinones can undergo various chemical reactions. For instance, they can be used as substrates in reactions with nucleophilic reagents . They can also be modified to produce derivatives with different substituents .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound has shown potential anticancer activities . It was designed and synthesized to target VEGFR-2, a protein that plays a key role in cancer cell growth . The compound was tested in vitro for its abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 . It exhibited strong anti-VEGFR-2 potential and displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines .

Induction of Cell Cycle Arrest

The compound induced cell cycle arrest in the G2/M phase and promoted apoptosis in MCF-7 cancer cells . This suggests that it could be used to halt the growth of cancer cells and induce their death .

Stimulation of Apoptosis

The compound stimulated apoptosis by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold) . Additionally, it significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) . This indicates that it could be used to trigger programmed cell death in cancer cells .

Molecular Docking and Dynamics Simulations

Computational techniques were used to investigate the VEGFR-2-18 complex at a molecular level . Molecular docking and molecular dynamics simulations were performed to assess the structural and energetic features of the complex . This could provide valuable insights for future drug design efforts .

Drug Development Potential

Computational ADMET and toxicity studies were conducted to evaluate the potential of the thieno[2,3-d]pyrimidine derivatives for drug development . The results suggested that the compound could be a promising anticancer agent that may provide effective treatment options for cancer patients .

Synthesis of Related Fused Pyrimidine Hybrids

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate was taken as a versatile precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids . This suggests that the compound could be used as a building block in the synthesis of other potentially useful compounds .

Wirkmechanismus

Target of Action

The primary target of 3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is EZH2 , a histone-lysine N-methyltransferase enzyme . This enzyme plays a crucial role in histone methylation, which is a process that controls gene expression. The compound also exhibits significant inhibitory activity against PDE10A , a dual substrate enzyme that catalyzes the hydrolysis of cAMP & cGMP .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it inhibits EZH2 by preventing it from adding methyl groups to histones, which in turn affects gene expression . Similarly, it inhibits PDE10A by preventing it from hydrolyzing cAMP and cGMP .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathway, leading to changes in gene expression . On the other hand, the inhibition of PDE10A

Eigenschaften

IUPAC Name |

3-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-22(19,20)10-4-2-3-9(7-10)13(18)17-12-11-5-6-21-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWYMYAPTZEMEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2357078.png)

![8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2357082.png)

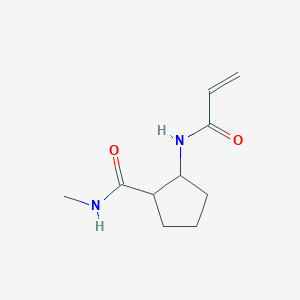

![N-(2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2357083.png)

![Ethyl 4-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2357086.png)

![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanamine](/img/structure/B2357089.png)

![1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2357092.png)

![3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2357094.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2357097.png)